N,N-bis(2-methoxyethyl)-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide
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Overview
Description
N,N-bis(2-methoxyethyl)-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide is a synthetic organic compound known for its unique structural configuration and potential utility in various fields, including medicinal chemistry and material science. The molecule features a sulfonamide group, a benzene ring substituted with a hydrazinecarbonyl moiety, and a methoxyethyl substituent, all contributing to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound involves multi-step organic synthesis. A common method begins with the formation of the benzo[d]thiazole core, typically via cyclization reactions involving ortho-aminothiophenols and carboxylic acids. This core is subsequently functionalized with a methyl group and further reacted with hydrazine to form the hydrazinecarbonyl derivative. The final steps include sulfonamide formation by reacting with appropriate sulfonyl chlorides under controlled temperature and pH conditions, followed by alkylation with methoxyethyl groups.
Industrial Production Methods: While laboratory-scale synthesis provides the fundamental pathways, industrial production often utilizes flow chemistry and catalytic processes to enhance efficiency. These methods ensure high yield and purity while adhering to environmental and safety standards.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: The compound can undergo oxidation at the benzo[d]thiazole ring or hydrazinecarbonyl moiety, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may target the sulfonamide group or the hydrazinecarbonyl functionality, typically employing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can modify various positions on the benzene ring or the methoxyethyl side chains.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, thiols.
Major Products Formed: These reactions often yield modified sulfonamides, hydrazine derivatives, or functionalized benzothiazoles, each with unique properties suitable for different applications.
Scientific Research Applications
Chemistry: In chemistry, the compound serves as a precursor for synthesizing more complex molecules, facilitating the study of reaction mechanisms and the development of novel synthetic pathways.
Biology and Medicine: In biology, the sulfonamide group is known for its antibacterial properties, making this compound a candidate for pharmaceutical research targeting bacterial infections. It may also exhibit inhibitory activity against specific enzymes or receptors, potentially useful in cancer therapy or anti-inflammatory treatments.
Industry: The material science industry explores its application in developing polymers, dyes, and advanced materials due to its stable structural framework and reactive functional groups.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, often targeting specific enzymes or receptors. The sulfonamide group can bind to enzyme active sites, inhibiting their activity, while the benzothiazole ring may intercalate with DNA or proteins, disrupting biological functions. These interactions involve hydrogen bonding, van der Waals forces, and covalent modifications, ultimately altering cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds::
N-(2-methoxyethyl)-4-(2-(benzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide
N,N-bis(2-ethoxyethyl)-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide
N-(4-methylbenzenesulfonyl)-4-(2-(benzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide
Uniqueness: The uniqueness of N,N-bis(2-methoxyethyl)-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics influence its reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.
This compound is a fascinating subject for both academic and industrial research, with its multi-faceted applications and intriguing chemical behavior
Properties
IUPAC Name |
N,N-bis(2-methoxyethyl)-4-[[(4-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S2/c1-15-5-4-6-18-19(15)22-21(31-18)24-23-20(26)16-7-9-17(10-8-16)32(27,28)25(11-13-29-2)12-14-30-3/h4-10H,11-14H2,1-3H3,(H,22,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTAZCOTEAISDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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